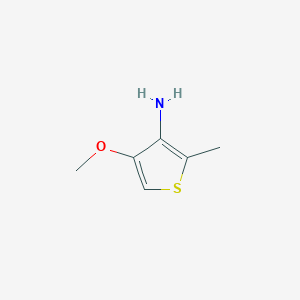

4-Methoxy-2-methylthiophen-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

87675-27-2 |

|---|---|

Molecular Formula |

C6H9NOS |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-methoxy-2-methylthiophen-3-amine |

InChI |

InChI=1S/C6H9NOS/c1-4-6(7)5(8-2)3-9-4/h3H,7H2,1-2H3 |

InChI Key |

BJECHYVVZPYMSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CS1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2 Methylthiophen 3 Amine and Its Derivatives

Retrosynthetic Analysis of the 4-Methoxy-2-methylthiophen-3-amine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.inscitepress.org

For the this compound core, the most logical retrosynthetic strategy is centered on the Gewald aminothiophene synthesis, a powerful one-pot reaction for creating polysubstituted 2-aminothiophenes. wikipedia.org The key disconnections break the C-S and C-C bonds that form the thiophene (B33073) ring, leading back to three fundamental building blocks:

An aldehyde (for the 2-methyl group)

An α-cyano ether (for the 3-amino and 4-methoxy groups)

Elemental sulfur

Figure 1: Retrosynthetic Analysis of this compound

This analysis simplifies the complex target molecule into three readily accessible precursors. The forward reaction, a Gewald three-component condensation, would involve the Knoevenagel condensation of propionaldehyde (B47417) and methoxyacetonitrile, followed by the addition of elemental sulfur and subsequent cyclization to form the desired aminothiophene ring. wikipedia.org

Direct Synthesis Approaches to the Thiophene Ring System

The construction of the thiophene ring is the critical step in synthesizing this compound and its derivatives. The Gewald reaction is the most prominent and versatile method, though other cyclization strategies also provide viable pathways.

The Gewald reaction, first reported in 1961, is a multi-component reaction that typically involves the condensation of a carbonyl compound with an α-activated nitrile and elemental sulfur in the presence of a base. researchgate.netnih.gov Over the decades, numerous adaptations have been developed to improve its efficiency, substrate scope, and environmental footprint. researchgate.net Traditional methods often required high catalyst loadings and hazardous solvents, prompting research into more efficient and catalytic systems. organic-chemistry.orgthieme-connect.com

The choice of catalyst is pivotal in the Gewald reaction, influencing reaction rates, yields, and conditions. Modern approaches have moved towards more sustainable and efficient catalytic systems.

L-Proline: The amino acid L-Proline has emerged as a highly effective, non-toxic, and inexpensive organocatalyst for the Gewald reaction. thieme-connect.comresearchgate.net It efficiently catalyzes the reaction under mild conditions, often requiring only a low catalyst loading (e.g., 10 mol%). organic-chemistry.orgthieme-connect.com L-Proline is believed to facilitate both the initial Knoevenagel condensation and the subsequent sulfur addition steps. organic-chemistry.org This methodology provides a green and convenient route to various 2-aminothiophenes in high yields. organic-chemistry.orgresearchgate.net

Heterogeneous Catalysts: The development of solid-phase catalysts offers significant advantages, including simplified product isolation and catalyst recyclability. Several heterogeneous systems have been successfully employed for the Gewald reaction:

CaO: Calcium oxide has been reported as an inexpensive and efficient heterogeneous catalyst for the one-pot synthesis of 2-aminothiophenes under heating conditions in ethanol (B145695).

Fiber-Supported Catalysts: Polyacrylonitrile fibers functionalized with basic moieties like N-methylpiperazine or 4-dimethylaminopyridine (B28879) serve as robust and recyclable catalysts. nih.govd-nb.info These fiber catalysts demonstrate excellent reusability (up to 10 times) with minimal loss of activity and allow for low catalyst loading. d-nb.info

Sodium Aluminate (NaAlO₂): This easily available solid base has been shown to effectively catalyze the Gewald reaction, offering cost-effectiveness and environmentally benign conditions. researchgate.net

Table 1: Comparison of Catalyst Systems in the Gewald Reaction for Aminothiophene Synthesis

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| L-Proline | 10 mol%, DMF, 60°C | Low catalyst loading, mild conditions, high yields, green catalyst. organic-chemistry.orgthieme-connect.com | Homogeneous, may require chromatographic purification. |

| CaO | Reflux in Ethanol | Inexpensive, heterogeneous, simple workup. | Requires heating. |

| Fiber-Supported Bases | Reflux in EtOH | Excellent recyclability, low catalyst loading, high yields. d-nb.info | Multi-step preparation of the catalyst itself. |

| Sodium Aluminate | Solvent-free or in EtOH | Cost-effective, environmentally friendly, good yields. researchgate.net | May require specific substrate compatibility. |

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the Gewald synthesis.

Solvent Effects: While traditional syntheses often used solvents like dimethylformamide (DMF), which was found to be optimal in L-proline catalyzed reactions, there has been a significant push towards greener alternatives. organic-chemistry.orgthieme-connect.com Water has been successfully used as a solvent, often in the presence of a base like triethylamine (B128534) or ignited by sodium polysulfides. nih.govlookchem.com The high polarity of aqueous media can cause the product to precipitate, simplifying isolation to a simple filtration. lookchem.com Polyethylene glycol (PEG-600) has also been employed as an eco-friendly solvent medium. nih.gov

Temperature: The optimal temperature is highly dependent on the chosen catalytic system and solvent. L-proline-catalyzed reactions in DMF proceed efficiently at 60°C. thieme-connect.com However, many modern protocols, particularly those using ultrasound or highly active catalysts, can be performed at room temperature. nih.govresearchgate.net

Ultrasonic Conditions: The use of ultrasound irradiation is a significant process intensification technique for the Gewald reaction. Sonication can dramatically reduce reaction times from several hours to just a few minutes (5-80 min). researchgate.nettandfonline.com This high-energy input promotes the reaction under mild conditions and has been applied successfully in aqueous, solvent-free, and various organic solvent systems, leading to excellent yields. researchgate.nettandfonline.com

Table 2: Effect of Reaction Conditions on Gewald Synthesis of 2-Aminothiophenes

| Condition | Variation | Observation |

|---|---|---|

| Solvent | DMF vs. Water/Et₃N | DMF is effective with catalysts like L-Proline. thieme-connect.com Aqueous systems are greener and can allow for product precipitation. lookchem.com |

| Temperature | 60°C vs. Room Temp | Higher temperatures can increase rates but may lower yields with some catalysts. thieme-connect.com Room temperature is achievable with ultrasound or active catalysts. nih.gov |

| Energy Input | Conventional Heating vs. Ultrasound | Ultrasound drastically reduces reaction times (hours to minutes) and often improves yields. researchgate.nettandfonline.com |

The success of the Gewald reaction is also dependent on the reactivity of the initial building blocks. The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.orgtandfonline.com

Carbonyl Component: The structure of the ketone or aldehyde influences the reaction outcome. Studies have shown that cyclic ketones such as cyclohexanone (B45756) tend to provide better yields compared to more strained cyclic ketones. organic-chemistry.org

Active Methylene Nitrile Component: The choice of the nitrile component is also critical. Malononitrile is generally observed to be more reactive and provide higher yields in a shorter time compared to α-cyanoesters like ethyl cyanoacetate. organic-chemistry.orgtandfonline.com

While the Gewald reaction is a primary route, other cyclization strategies exist for constructing the thiophene core, offering alternative pathways that may be advantageous for specific substitution patterns.

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. rroij.com

Volhard-Erdmann Cyclization: This is another traditional named reaction that provides a route to thiophene derivatives through the cyclization of appropriate precursors. rroij.com

Cyclization of Functionalized Alkynes: Modern organometallic and radical chemistry has opened new avenues for thiophene synthesis from alkyne precursors.

Metal-Catalyzed Cyclization: Transition metals can catalyze the S-cyclization of alkynylthiol derivatives. mdpi.com

Electrophile-Induced Cyclization: Electrophiles such as molecular iodine can induce a 5-endo-dig cyclization of substrates like 1-mercapto-3-yn-2-ols, which then dehydrate to form functionalized thiophenes. mdpi.com

Radical Cyclization: A metal-free approach involves the generation of a trisulfur (B1217805) radical anion (S₃•⁻) from elemental sulfur, which adds to alkynols, initiating a dehydration and sulfur cyclization cascade to yield substituted thiophenes. organic-chemistry.org

Synthesis from Dienes and Alkenes: In an atom-economical, transition-metal-free approach, substituted buta-1,3-dienes or buta-1-enes can react with potassium sulfide (B99878) through multiple C-H bond cleavages to form the thiophene ring. organic-chemistry.org

Adaptations of the Gewald Reaction for Substituted Aminothiophenes

Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted thiophenes, such as this compound, requires precise control over the introduction of functional groups.

Introduction of Methoxy (B1213986) and Methyl Functionalities

The methoxy and methyl groups found in the target molecule and its analogues are often incorporated early in the synthetic sequence, frequently being present in the acyclic precursors before the thiophene ring is formed. For example, the synthesis of related structures often starts from materials that already contain the necessary carbon skeleton and functional groups. The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, a closely related compound, can be achieved from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. chemicalbook.comgoogle.com Here, the methyl group and a precursor to the amino and aromatic systems are already in place.

Similarly, a patented method for synthesizing 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, an intermediate for the herbicide thiencarbazone-methyl, begins with methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate. google.com This demonstrates a common strategy where the core structure, including the methyl group and an ester (methoxycarbonyl) group, is built into a tetrahydrothiophene (B86538) precursor which is subsequently aromatized. google.com The methoxy group can be derived from such a methoxycarbonyl substituent or introduced via reagents like methanol (B129727) during cyclization steps. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

Controlling the placement of substituents on the thiophene ring (regioselectivity) is critical for synthesizing a specific isomer like this compound. Several powerful methods have been developed to achieve this.

A highly effective strategy for achieving full and regioselective functionalization of the thiophene ring involves directed metalation. Starting from 2,5-dichlorothiophene, successive magnesiations of the 3- and 4-positions can be achieved using TMPMgCl·LiCl, allowing for the introduction of various electrophiles at these specific sites. nih.gov This provides a clear pathway to control substitution at every position on the ring. nih.gov

Rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes offer a highly efficient and regioselective route to highly substituted thiophenes. organic-chemistry.org Similarly, multicomponent reactions, such as the Gewald reaction, provide a convergent approach to substituted 2-aminothiophenes with predictable regiochemistry based on the starting materials. ua.estubitak.gov.tr

The table below summarizes various regioselective synthetic methods for thiophene derivatives.

| Method | Reagents/Catalyst | Position(s) Functionalized | Reference |

| Directed Magnesiation | TMPMgCl·LiCl | C3 and C4 of 2,5-dichlorothiophene | nih.gov |

| Rh-catalyzed Transannulation | Rhodium catalyst | Varies based on alkyne/thiadiazole | organic-chemistry.org |

| Pummerer-Type Reaction | Trifluoroacetic anhydride | C3 or C5, dependent on sulfinyl group position | acs.org |

| Iodocyclization | Molecular Iodine | C3 | organic-chemistry.org |

| Three-component Cascade | CF₃CH₂OH | C2, C3, C4, C5 (tetrasubstituted) | nih.gov |

While the final aromatic thiophene product is planar, the synthesis may proceed through non-aromatic intermediates, such as tetrahydrothiophenes, where stereochemistry is a factor. Facile and highly diastereoselective methods for creating trisubstituted tetrahydrothiophenes have been developed using cascade reactions, which can be crucial for establishing the relative arrangement of substituents before a final aromatization step. rsc.orgrsc.orgdocumentsdelivered.com

Development of Novel Synthetic Routes to Access Specific Analogues

The demand for structurally diverse thiophene derivatives has driven the development of new synthetic methodologies. Microwave-assisted synthesis has emerged as a powerful tool. A solvent-free, solid-supported, microwave-assisted thio-Claisen rearrangement of S-propargylated thioamides provides a rapid and efficient one-pot method for preparing tri-substituted thiophenes in good yields. tandfonline.com

Multicomponent reactions (MCRs) are particularly attractive for building molecular complexity in a single step. tandfonline.com Catalyst-free MCRs involving ketones, elemental sulfur, and anilines can produce thiophene derivatives under high-temperature conditions. tandfonline.com Other novel routes include metal-free cyclization of specialized alkynes and rhodium-promoted three-component couplings of alkynes, sulfur, and phenylboronic acid. tandfonline.commdpi.com These advanced methods provide access to a wide array of thiophene analogues that might be difficult to obtain through classical approaches.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of thiophenes has benefited significantly from the application of green chemistry principles. eurekaselect.com

Solvent-Free or Aqueous Medium Syntheses

A major focus of green synthesis is the replacement of hazardous organic solvents with water or the elimination of solvents altogether. rsc.org Several successful strategies have been reported for thiophene synthesis under these conditions.

A one-pot, three-component reaction between activated acetylenic compounds, ethyl 2-chloroacetoacetate, and tetramethyl thiourea (B124793) can be performed efficiently in water to produce thiophene derivatives in good yields. iau.ir The use of water as a solvent is not only environmentally friendly but can also lead to unique reactivity and selectivity. iau.ir In another remarkable example, the palladium-catalyzed direct C-H arylation of thiophene derivatives was successfully performed using industrial wastewater as the reaction medium, showcasing a virtuous repurposing of low-purity water. rsc.org

Solvent-free methods offer another powerful green alternative. The Gewald reaction, a classic route to 2-aminothiophenes, can be conducted under solvent-free conditions using high-speed ball milling (mechanochemistry). mdpi.com This method can be catalytic in base and proceed under aerobic conditions. mdpi.com Other solvent-free approaches include using a functionalized imidazolium (B1220033) salt as a heterogeneous catalyst for the reaction of aryl methyl ketones with elemental sulfur, or employing microwave irradiation to drive reactions on a solid support. ua.estandfonline.com

The following table highlights some green synthetic approaches to thiophene derivatives.

| Method | Conditions | Catalyst/Support | Yield | Reference |

| Three-Component Reaction | Water, 50°C | None | Good | iau.ir |

| Gewald Reaction (Mechanochemistry) | Solvent-free, ball milling | Catalytic morpholine | Moderate | mdpi.com |

| Aryl Ketone + Sulfur | Solvent-free, 80°C | Imidazolium salt | Up to 13% conversion | ua.es |

| Thio-Claisen Rearrangement | Solvent-free, microwave | K₂CO₃/SiO₂ | ~70% | tandfonline.com |

| Direct C-H Arylation | Industrial Wastewater, 110°C | Palladium(II) chloride | Not specified | rsc.org |

| Emulsion Polymerization | Aqueous medium | Ozone | Not specified | astrj.com |

These examples demonstrate a clear trend towards developing more sustainable and efficient syntheses for important heterocyclic compounds like substituted thiophenes.

Use of Recyclable Catalysts

The principles of green chemistry have spurred the development of synthetic methods for thiophene derivatives that employ recyclable catalysts, minimizing waste and reducing costs. These catalysts are typically heterogeneous, allowing for simple separation from the reaction mixture by filtration.

Several types of recyclable catalysts have been shown to be effective in the synthesis of aminothiophene derivatives. Solid bases, for instance, have been successfully used in the Gewald reaction, a key multicomponent reaction for producing 2-aminothiophenes. Sodium aluminate (NaAlO₂) has been identified as a cost-effective, environmentally friendly, and recyclable solid base catalyst for this transformation. nih.govacs.org In a study, NaAlO₂ was recovered and reused for more than four cycles without a significant loss of its catalytic activity, demonstrating its robustness. nih.gov The use of such catalysts in ethanol, a relatively green solvent, further enhances the environmental credentials of the process. acs.org

Metal oxide nanoparticles represent another class of effective recyclable catalysts. Iron(III) oxide (Fe₃O₄) nanoparticles have been utilized for the one-pot, five-component synthesis of thiophene-containing aminonaphthols. benthamdirect.com These nanoparticles, which are around 15 nm in size, can be easily separated from the reaction medium using a magnet and have been successfully reused up to five times without a significant drop in their catalytic performance. benthamdirect.com Similarly, nano-ZnO has been employed as an efficient and reusable catalyst for the solvent-free Gewald synthesis of 2-aminothiophenes. nih.gov

For cross-coupling reactions to build more complex thiophene derivatives, silica-supported palladium catalysts like SiliaCat® DPP-Pd have proven to be highly active and reusable. rsc.org This heterogeneous catalyst has been used in Stille, Suzuki, and direct heteroarylation reactions to create thiophene-based molecular semiconductors, showing good recyclability under microwave irradiation conditions. rsc.org Metal-Organic Frameworks (MOFs) are also emerging as promising heterogeneous catalysts for reactions involving thiophenes, such as the Biginelli reaction, due to their high stability and potential for reuse. researchgate.net

| Catalyst | Reaction Type | Key Features | Reusability | Source |

|---|---|---|---|---|

| Sodium Aluminate (NaAlO₂) | Gewald Synthesis of 2-Aminothiophenes | Solid base, cost-effective, environmentally benign. | Reusable for >4 cycles with minimal activity loss. | nih.govacs.org |

| Fe₃O₄ Nanoparticles | One-pot Synthesis of Thiophene-Aminonaphthols | Magnetic, easily separable, solvent-free conditions. | Recycled and reused 5 times with excellent yields. | benthamdirect.com |

| SiliaCat® DPP-Pd | Stille, Suzuki, Direct Heteroarylation | Silica-supported Pd, high activity, robust. | Demonstrated two-fold recyclability. | rsc.org |

| Nano-ZnO | Gewald Synthesis of 2-Aminothiophenes | Heterogeneous, solvent-free conditions. | Efficient and reusable. | nih.gov |

| Co-MOFs | Biginelli Reaction | Heterogeneous, potential for high stability and reuse. | Explored as a green heterogeneous catalyst. | researchgate.net |

Atom Economy and Reaction Efficiency

Atom economy and reaction efficiency are critical metrics for evaluating the sustainability of a synthetic process. Methodologies that maximize the incorporation of atoms from reactants into the final product and proceed with high yields in minimal time are highly desirable.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials in a single step to form a complex product, with few or no byproducts. The Gewald reaction is a classic example of an MCR used to synthesize highly substituted 2-aminothiophenes. tandfonline.com Its efficiency is often highlighted by its one-pot nature, which reduces the need for purification of intermediates, saving time and resources. tandfonline.comresearchgate.net Modifications to the Gewald reaction, such as using solvent-free conditions through mechanochemistry (ball milling), can further increase efficiency and reduce environmental impact. mdpi.com

A highly efficient, catalyst-free, one-pot synthesis has been developed for 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, which are close structural relatives of the target compound. thieme-connect.com This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, assembling the polyfunctionalized thiophene ring in a single preparative step with high efficiency. thieme-connect.com

| Synthetic Approach | Key Efficiency Features | Products | Reported Yields | Source |

|---|---|---|---|---|

| Gewald Three-Component Reaction | One-pot, high atom economy, often high yields. | Polysubstituted 2-Aminothiophenes | Up to 98% | nih.govresearchgate.net |

| Catalyst-Free One-Pot Sequential Reaction | Expeditious, scalable, no catalyst needed. | 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles | Not specified in abstract, but described as expeditious and scalable. | thieme-connect.com |

| Gewald Reaction in PEG 600 with Ultrasound | Recyclable medium, catalyst-free, ambient temperature. | 2-Aminothiophene Derivatives | Good to excellent yields. | tandfonline.com |

| Gewald Reaction under Solvent-Free Mechanochemistry | Solvent-free, catalytic base, aerobic conditions. | 4-Aryl-substituted 2-Aminothiophenes | Yields vary based on substituents. | mdpi.com |

| Domino Reaction of α-nitroketene N,S-acetals | Generates two C-C bonds in a single operation. | N-substituted 3-nitrothiophen-2-amines | Good yields. | beilstein-journals.org |

Chemical Reactivity and Transformation Studies of 4 Methoxy 2 Methylthiophen 3 Amine

Reactions at the Amine Functional Group

The amine group in 4-Methoxy-2-methylthiophen-3-amine readily undergoes reactions typical of primary amines, including acylation, alkylation, sulfonylation, condensation, and diazotization.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding N-acyl derivatives. This reaction is often used to protect the amine group during subsequent transformations.

Alkylation: N-alkylation of 2-amino-3-acylthiophenes can be challenging, sometimes requiring high pressures, high temperatures, or the use of protecting groups. However, methods for the N-alkylation of various 2-amino-3-acylthiophenes under mild conditions have been developed.

Sulfonylation: The amine group can react with sulfonyl chlorides to produce sulfonamides. evitachem.com This reaction is often facilitated by a base. In some cases, particularly with sterically hindered amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to assist the reaction. beilstein-journals.org The sulfonylation of amines can proceed through either a direct sulfonylation or a nucleophilic addition-type mechanism involving a stable intermediate. beilstein-journals.org

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetic Anhydride | N-acetyl-4-methoxy-2-methylthiophen-3-amine | Presence of a base |

| Alkylation | Benzyl Bromide | N-benzyl-4-methoxy-2-methylthiophen-3-amine | Basic conditions |

| Sulfonylation | 4-Methoxy-2-methylbenzene sulfonyl chloride | N-(4-Methoxy-2-methylphenyl)sulfonyl-4-methoxy-2-methylthiophen-3-amine | Presence of a base, optional catalyst |

Condensation and Imine Formation

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. orgoreview.commdpi.com This reversible, acid-catalyzed process involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. orgoreview.comlibretexts.org Subsequent dehydration yields the imine. orgoreview.comwikipedia.org The reaction rate is pH-dependent, with optimal conditions typically found around pH 4 to 5. orgoreview.com

Table 2: Imine Formation Reaction

| Reactant 1 | Reactant 2 (Example) | Product | Key Intermediate |

| This compound | Benzaldehyde | N-benzylidene-4-methoxy-2-methylthiophen-3-amine | Carbinolamine |

Diazo and Coupling Reactions

Primary aromatic amines can undergo diazotization with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. libretexts.orgnih.gov These salts are valuable synthetic intermediates. For instance, they can be used in coupling reactions to form azo compounds. The diazotization of a similar compound, 5-Amino-N-(4-chlorophenyl)-4-cyano-2-methylthiophene-3-carboxamide, followed by coupling with 4-methoxyphenol, has been reported to synthesize a diazo dye. researchgate.netresearchgate.net While the diazotization of aliphatic primary amines is often considered non-selective, recent studies have shown that controlled diazotization can be achieved under specific conditions. nih.gov

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The thiophene ring readily undergoes electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edu The directing effects of the substituents on the ring (methoxy, methyl, and amino groups) influence the position of substitution. Electron-donating groups, such as methoxy (B1213986) and methyl, activate the ring towards EAS. masterorganicchemistry.com The position of substitution is determined by the combined electronic and steric effects of the existing groups. For instance, in 3-methylthiophene (B123197), electrophilic attack often occurs at the 2- and 5-positions. jcu.edu.au The presence of multiple activating groups on the thiophene ring in this compound would be expected to strongly activate the available positions for electrophilic substitution.

Metalation and Cross-Coupling Reactions (e.g., Lithiation, Buchwald-Hartwig Amination)

Lithiation: Thiophenes can be deprotonated using strong bases like organolithium reagents (e.g., n-butyllithium) to form lithiated intermediates. jcu.edu.aumdpi.comdss.go.th This process, known as lithiation, typically occurs at the most acidic proton, which is often adjacent to the sulfur atom. The resulting organolithium species can then react with various electrophiles. For example, lithiation of 3-methylthiophene is highly selective at the 5-position. acs.org These lithiated thiophenes are precursors for various cross-coupling reactions. jcu.edu.au

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jcu.edu.ausigmaaldrich.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.combeilstein-journals.org This method provides a direct route to synthesize N-aryl amines. nih.gov The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com Various generations of catalyst systems have been developed to improve the scope and efficiency of this reaction. wikipedia.org

Other Cross-Coupling Reactions: Thiophene derivatives can also participate in other cross-coupling reactions such as Suzuki, Stille, and Kumada couplings, which are widely used to create new carbon-carbon bonds. jcu.edu.au These reactions typically involve the coupling of an organometallic reagent (e.g., boronic acid in Suzuki coupling, organotin in Stille coupling, or Grignard reagent in Kumada coupling) with a halide or triflate. jcu.edu.au

Table 3: Examples of Metalation and Cross-Coupling Reactions

| Reaction Type | Reagent/Catalyst System | Product Type |

| Lithiation | n-Butyllithium | 5-Lithio-4-methoxy-2-methylthiophen-3-amine |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | N-Aryl-4-methoxy-2-methylthiophen-3-amine |

| Suzuki Coupling | Pd catalyst, base, Arylboronic acid | 5-Aryl-4-methoxy-2-methylthiophen-3-amine |

Insufficient Information to Generate Article on the Chemical Reactivity of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the chemical reactivity and transformation studies of this compound. The requested article, with its detailed outline focusing on specific oxidative, reductive, and substituent-modifying reactions, cannot be generated with scientific accuracy at this time.

The investigation sought to find detailed research findings and data for the following transformations of this compound:

Oxidative and Reductive Transformations: No studies detailing the specific oxidation or reduction of the amine, thiophene ring, or substituents of this particular compound were found. While general principles of oxidizing aromatic amines or reducing thiophene rings exist, applying them to this specific molecule without experimental data would be speculative. mdpi.comacs.org

Transformations of Methoxy and Methyl Substituents:

Demethylation: Literature on the demethylation of aryl methyl ethers is extensive. wikipedia.orggoogle.com However, no documents were identified that specifically apply these methods to this compound to yield the corresponding phenol. researchgate.net

Functionalization of the Methyl Group: The search yielded no specific examples of halogenation or oxidation of the 2-methyl group on this thiophene scaffold.

Heteroannulation and Ring Fusion Reactions: The synthesis of fused thiophene systems, such as thienopyrimidines, often utilizes aminothiophene precursors. tubitak.gov.tr Similarly, the formation of polycyclic aromatic heterocycles is a broad area of research. nih.govd-nb.infoacs.org However, no publications were found that use this compound as a starting material for these complex cyclization reactions.

While related compounds, such as 3-amino-4-methylthiophene, have been studied for reactions like palladium-catalyzed direct arylation, these findings cannot be directly and accurately extrapolated to the title compound due to the electronic and steric influence of the methoxy group. researchgate.net The synthesis and properties of various substituted thiophenes and their use in building larger molecules are well-documented, but the specific reactivity of this compound remains largely unexplored in the accessible literature. mdpi.comacs.orgthieme-connect.de

Given the strict requirement for scientifically accurate and detailed content based on existing research, the absence of specific studies on this compound prevents the creation of the requested article. Further experimental research on this compound is necessary before a comprehensive review of its chemical transformations can be compiled.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is governed by the interplay of its functional groups: the electron-rich thiophene ring, the strongly activating amino group, and the methoxy and methyl substituents which also influence the ring's electron density and steric environment.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathways for this compound involve the thiophene ring, which is prone to electrophilic substitution, and the nucleophilic amino group, which can undergo a variety of transformations such as acylation and diazotization.

Electrophilic Aromatic Substitution:

The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (SEAr). st-andrews.ac.uk The substituents on the ring dictate the position of attack. The 3-amino group is a powerful activating group and, along with the 4-methoxy group, strongly directs incoming electrophiles. In this molecule, positions 2 and 4 are occupied. The most probable site for electrophilic attack is the C5 position, which is activated by both the adjacent methoxy group and the amino group through resonance.

The general mechanism for electrophilic substitution at C5 proceeds via a two-step pathway. masterorganicchemistry.com

Attack by the Electrophile: The π system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The stability of this intermediate is crucial. For attack at C5, the positive charge can be delocalized not only around the ring but also onto the lone pairs of the sulfur, the 3-amino nitrogen, and the 4-methoxy oxygen, which provides significant stabilization.

Deprotonation: A weak base removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final substituted product. This step is typically fast. masterorganicchemistry.com

Figure 1: Proposed pathway for electrophilic substitution at the C5 position, showing the resonance-stabilized sigma complex intermediate.

Image Caption: The reaction begins with the attack of an electrophile (E+) on the C5 position of the thiophene ring, forming a resonance-stabilized sigma complex. The positive charge is delocalized across the ring and onto the sulfur, nitrogen, and oxygen atoms. A subsequent deprotonation step restores aromaticity to yield the 5-substituted product.

Reactions of the Amino Group:

The 3-amino group is a key site of reactivity. Common transformations include:

Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. The reaction proceeds via nucleophilic acyl substitution.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the primary amino group into a diazonium salt. Thiophene diazonium salts are often highly reactive intermediates that can be used in subsequent reactions (e.g., Sandmeyer-type reactions) to introduce a variety of functional groups at the C3 position.

C-N Coupling Reactions: The amine could serve as a nucleophile in palladium-catalyzed cross-coupling reactions, though it can be challenging to control selectivity between N-arylation and direct C-H arylation of the thiophene ring. Studies on the related methyl 3-amino-4-methylthiophene-2-carboxylate have shown that the choice of base is critical to inhibit the amination side reaction and promote direct arylation of the thiophene ring.

Kinetic Studies of Selected Transformations

While specific kinetic data for this compound are not available, we can outline the principles and expected outcomes of such studies for a representative reaction, such as electrophilic bromination at the C5 position.

For the bromination reaction: Rate = k [Thiophene]^x [Br₂]^y

where k is the rate constant, and x and y are the orders of the reaction with respect to the thiophene and bromine, respectively.

A kinetic study would involve a series of experiments, as illustrated in the hypothetical data table below.

Illustrative Data for a Kinetic Study of Bromination

| Experiment | [Thiophene] (mol/L) | [Br₂] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

From this illustrative data:

Comparing experiments 1 and 2, doubling the thiophene concentration doubles the rate, indicating the reaction is first order with respect to the thiophene (x=1).

Comparing experiments 1 and 3, doubling the bromine concentration also doubles the rate, indicating the reaction is first order with respect to bromine (y=1).

Therefore, the hypothetical rate law would be: Rate = k [Thiophene][Br₂]. The rate constant k could then be calculated from any of the experiments.

Factors Influencing Reaction Rate:

Substituent Effects: The presence of the strongly activating amino and methoxy groups would lead to a significantly higher reaction rate compared to unsubstituted thiophene. A computational study on a similar compound, methyl-3-aminothiophene-2-carboxylate, determined that its HOMO-LUMO gap was relatively low, implying low kinetic stability and high chemical reactivity. mdpi.com

Solvent: The polarity of the solvent can influence the rate by stabilizing or destabilizing the charged intermediate and transition state. More polar solvents often accelerate reactions involving charged species. acs.org

Temperature: Increasing the temperature generally increases the reaction rate, a relationship described by the Arrhenius equation.

These mechanistic and kinetic principles provide a robust framework for understanding and predicting the chemical behavior of this compound, a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2 Methylthiophen 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Methoxy-2-methylthiophen-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, offering unambiguous evidence for its proposed structure.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Based on the substituent effects of the methoxy (B1213986), methyl, and amine groups on the thiophene (B33073) ring, the following chemical shifts can be predicted. The amine protons are expected to show a broad signal due to exchange and quadrupole broadening, and their chemical shift can be solvent-dependent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-H | 6.0 - 6.5 | 95 - 105 |

| 2-CH₃ | 2.0 - 2.5 | 10 - 15 |

| 4-OCH₃ | 3.5 - 4.0 | 55 - 60 |

| 3-NH₂ | 3.0 - 5.0 (broad) | - |

| C2 | - | 145 - 155 |

| C3 | - | 120 - 130 |

| C4 | - | 150 - 160 |

| C5 | - | 95 - 105 |

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms, which is essential for a definitive structural assignment.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be relatively simple for this molecule. A cross-peak would be expected between the proton at position 5 and the protons of the amine group, provided the rate of exchange of the amine protons is not too rapid. No other significant correlations are anticipated due to the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the proton at position 5 and the carbon at position 5, the methyl protons and the methyl carbon, and the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key HMBC correlations would be expected between:

The proton at position 5 and carbons C3 and C4.

The methyl protons (2-CH₃) and carbons C2 and C3.

The methoxy protons (4-OCH₃) and carbon C4.

The amine protons (3-NH₂) and carbons C2 and C4.

These correlations would firmly establish the substitution pattern on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, NOESY could provide insights into the preferred conformation of the methoxy group. A NOESY correlation between the methoxy protons and the proton at position 5 would suggest a conformation where these groups are spatially close.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, providing information that is inaccessible by solution NMR. For this compound, which may exist in different crystalline forms (polymorphs), ssNMR can be particularly insightful. nih.govrsc.orgresearchgate.net

Polymorphism can significantly influence the physical properties of a compound. Different crystal packing arrangements can lead to variations in the local electronic environment of the nuclei, resulting in different chemical shifts in the ssNMR spectra. rsc.orgresearchgate.net By comparing the ssNMR spectra of different batches or crystallization conditions, one can identify and characterize different polymorphs.

Furthermore, ssNMR can be used to study the conformation of the molecule in the solid state. For instance, the orientation of the methoxy group relative to the thiophene ring can be investigated. Solid-state NMR techniques can also probe intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the crystal packing. researchgate.netmdpi.comnih.gov

Variable temperature (VT) NMR spectroscopy is employed to study dynamic processes that occur on the NMR timescale. researchgate.net For this compound, several dynamic processes could be investigated using this technique.

One such process is the rotation around the C4-O bond of the methoxy group. At low temperatures, this rotation might be slow enough to give rise to distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to coalescence of these signals into a single averaged peak. The analysis of the lineshape changes as a function of temperature can provide the activation energy for this rotational barrier. nih.gov

Another dynamic process is the proton exchange of the amine group. The rate of this exchange can be influenced by temperature, solvent, and concentration. VT-NMR can be used to study the kinetics of this exchange process.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule and their vibrational modes.

The FTIR and Raman spectra of this compound would exhibit characteristic bands for the thiophene ring, the amine group, the methoxy group, and the methyl group. The predicted vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (broad) | 3300 - 3500 (weak) |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=C (thiophene ring) | Stretching | 1500 - 1600 | 1500 - 1600 (strong) |

| C-N | Stretching | 1250 - 1350 | Weak |

| C-O (methoxy) | Asymmetric Stretching | 1200 - 1275 | Moderate |

| C-O (methoxy) | Symmetric Stretching | 1000 - 1075 | Moderate |

| C-S (thiophene ring) | Stretching | 600 - 800 | 600 - 800 |

The N-H stretching vibrations of the primary amine would appear as a broad band in the FTIR spectrum due to hydrogen bonding. The aromatic C-H stretching of the thiophene ring is expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl and methoxy groups will be observed between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are typically found in the 1500-1600 cm⁻¹ region and are often strong in the Raman spectrum. rsc.org The C-N and C-O stretching vibrations will appear in the fingerprint region, providing further structural confirmation.

The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. For this compound, the C-O stretching frequency of the methoxy group and the out-of-plane bending modes of the thiophene ring could be influenced by the orientation of the methoxy group. By comparing the experimental spectra with theoretical calculations for different possible conformers, it may be possible to deduce the preferred conformation in the solid state or in solution.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. scispace.com

The first step in the HRMS analysis is the determination of the accurate mass of the molecular ion. For this compound, with the chemical formula C₆H₉NOS, the theoretical monoisotopic mass can be calculated with high precision. This experimental value, obtained from an HRMS instrument like an Orbitrap or TOF analyzer, is typically expected to be within a few parts per million (ppm) of the theoretical value, which unequivocally confirms the compound's elemental composition. mdpi.com

| Parameter | Theoretical Value |

| Chemical Formula | C₆H₉NOS |

| Monoisotopic Mass | 143.0405 u |

| Molecular Ion (M+H)⁺ | 144.0478 u |

Following the confirmation of the elemental composition, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering profound insights into its connectivity and structure. For this compound, the fragmentation pathway would likely involve the characteristic loss of small, stable neutral molecules and radicals.

Key expected fragmentation steps include:

Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxy-substituted aromatics.

Loss of carbon monoxide (CO) following the initial methyl loss.

Cleavage of the thiophene ring , which can occur through various pathways, providing confirmation of the core structure.

Loss of the amine group (•NH₂) or parts thereof.

The analysis of these fragmentation patterns, by comparing the observed mass-to-charge (m/z) ratios of the fragment ions with theoretical values, allows for the unambiguous structural elucidation of the molecule. acs.orgauburn.edu

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. uhu-ciqso.esmdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial organization of molecules within a crystal lattice. acs.org Although a specific crystal structure for this compound has not been reported, we can infer its likely structural characteristics from related compounds. researchgate.net

An SCXRD analysis would reveal the precise bond lengths and angles of the this compound molecule. The thiophene ring is expected to be largely planar. The bond lengths within the thiophene ring and the C-S, C-N, C-O, and C-C bond lengths would be determined with very high precision, typically to the thousandth of an Ångström. researchgate.net The geometry around the amine nitrogen would also be defined, indicating its hybridization state.

Expected Geometrical Parameters (based on similar structures)

| Parameter | Expected Value | Reference/Comment |

|---|---|---|

| C-S bond lengths | ~1.70-1.74 Å | Typical for thiophene rings |

| C=C bond lengths | ~1.36-1.38 Å | Typical for thiophene rings |

| C-C bond lengths | ~1.41-1.44 Å | Typical for thiophene rings |

| Thiophene Ring Angles | ~111-113° (at S), ~123-128° (at C) | Varies with substitution |

| C-NH₂ bond length | ~1.38 Å | Suggests some double bond character |

| C-OCH₃ bond length | ~1.36 Å | Typical for aryl methyl ethers |

Beyond the structure of a single molecule, SCXRD elucidates how molecules are arranged in the crystal, which is governed by intermolecular interactions. researchgate.netresearchgate.net For this compound, the primary amine (-NH₂) and methoxy (-OCH₃) groups are capable of participating in hydrogen bonding. It is highly probable that the crystal packing would be dominated by intermolecular N-H···N or N-H···O hydrogen bonds, which would link the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule. These properties are dictated by the molecule's chromophores and auxochromes. spectroscopyonline.com

For this compound, the thiophene ring acts as the primary chromophore. The presence of the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, and the methyl (-CH₃) group, are expected to influence the energy of the electronic transitions. These auxochromes typically cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene.

While specific spectra for the title compound are not available, related 2-aminothiophene derivatives often exhibit absorption maxima in the UV or near-visible range. researchgate.net The fluorescence properties would depend on the molecule's ability to efficiently re-emit absorbed energy as light. Many substituted thiophenes are known to be fluorescent. researchgate.netresearchgate.net A fluorescence spectrum would reveal the emission wavelength (which is always longer than the absorption wavelength, a phenomenon known as the Stokes shift) and the quantum yield, which is a measure of the efficiency of the fluorescence process.

Characterization of Electronic Transitions and Chromophoric Properties

While specific experimental spectra for this compound are not extensively documented in current literature, its electronic and chromophoric properties can be reliably inferred from its molecular structure and data from similar compounds. The molecule's absorption of ultraviolet-visible light is dictated by its chromophore, which comprises the thiophene ring system in conjugation with two powerful electron-donating substituents: an amino (-NH2) group and a methoxy (-OCH3) group.

The principal electronic transitions responsible for UV absorption in this molecule are expected to be π→π* transitions associated with the conjugated π-electron system of the thiophene ring. The presence of the amino and methoxy groups, which are strong auxochromes, is anticipated to significantly influence the absorption profile. These groups donate electron density to the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO). This elevation of the HOMO energy level leads to a smaller HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap, which in turn results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted thiophene. mdpi.com The delocalization of the nitrogen and oxygen lone pairs into the thiophene ring enhances the π-system, a common feature in such substituted aromatic compounds. mdpi.comnih.gov

Theoretical analyses using methods like Density Functional Theory (DFT) on analogous substituted thiophenes and other aromatic systems confirm that such substitutions modulate electronic properties and energy levels. researchgate.netnih.gov

Table 1: Influence of Functional Groups on the Chromophore of this compound

| Functional Group | Position | Electronic Effect | Expected Impact on UV-Vis Spectrum |

| Thiophene Ring | Core | Aromatic π-system; primary chromophore | Base absorption profile |

| Amino (-NH2) | 3 | Strong electron-donating (auxochrome) | Bathochromic shift (to longer λ); increased intensity |

| Methoxy (-OCH3) | 4 | Electron-donating (auxochrome) | Bathochromic shift (to longer λ); increased intensity |

| Methyl (-CH3) | 2 | Weak electron-donating (hyperconjugation) | Minor bathochromic shift |

Solvatochromism and pH-Dependent Spectral Changes

Solvatochromism

The electronic spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. iku.edu.trmdpi.com This sensitivity arises from the molecule's structural features: the amino and methoxy groups can participate in hydrogen bonding, and the molecule possesses a significant dipole moment that would likely differ between its electronic ground state and excited state.

In non-polar solvents, the spectral position would be minimally affected by solute-solvent interactions. However, in polar solvents, particularly polar protic solvents like ethanol (B145695) or water, significant spectral shifts are anticipated. These solvents can act as hydrogen bond donors to the lone pairs on the amine and methoxy groups, stabilizing the ground state. The extent of stabilization of the excited state determines the direction of the spectral shift. If the excited state is more polar than the ground state, polar solvents will stabilize it more, leading to a red shift (positive solvatochromism). Conversely, if the ground state is more stabilized, a blue shift occurs (negative solvatochromism). iku.edu.trmdpi.comshu.ac.uk Studies on other dyes have shown that the specific hydrogen bond donor or acceptor capabilities of the solvent can be a dominant factor. iku.edu.trmdpi.com

pH-Dependent Spectral Changes

The structure of this compound is highly susceptible to changes in pH due to the basicity of the amino group. In acidic solutions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+).

This protonation has profound electronic consequences. The lone pair of electrons on the nitrogen atom, which is delocalized into the thiophene ring in the neutral molecule, becomes localized in the N-H bond of the ammonium ion. This removes the nitrogen lone pair from the conjugated π-system. The loss of this powerful electron-donating auxochromic effect would increase the energy required for the π→π* transition. researchgate.net Consequently, a pronounced hypsochromic shift (blue shift) in the absorption maximum is expected as the pH of the solution is lowered from neutral to acidic. researchgate.netresearchgate.net This change in absorption would be reversible upon raising the pH.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, which include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the structural analysis of chiral molecules. rsc.orgrsc.org These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. acs.org

However, the compound this compound is an achiral molecule. It lacks a stereogenic center and possesses a plane of symmetry that includes the thiophene ring. As a result, it does not have non-superimposable mirror images (enantiomers). Because it is achiral, it does not rotate the plane of polarized light nor does it absorb left- and right-circularly polarized light differently. Therefore, in an achiral environment, this compound is inactive in CD and ORD spectroscopy, and these techniques are not applicable for its structural characterization.

Theoretical and Computational Chemistry Investigations of 4 Methoxy 2 Methylthiophen 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the properties of molecules like 4-Methoxy-2-methylthiophen-3-amine. This method is favored for its balance of computational cost and accuracy. bohrium.com By modeling the electron density, DFT can predict a wide range of molecular properties, from the ground-state geometry to spectroscopic parameters. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation. epstem.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.

Based on studies of similar thiophene (B33073) derivatives, the thiophene ring itself is expected to be largely planar. The positions of the methoxy (B1213986), methyl, and amino substituents are of particular interest. In a related compound, methyl-3-aminothiophene-2-carboxylate, DFT calculations revealed that intramolecular hydrogen bonds can significantly influence the conformation. mdpi.com For this compound, a potential intramolecular hydrogen bond could form between the hydrogen of the amino group and the oxygen of the methoxy group, which would affect the orientation of these substituents relative to the ring.

Conformational analysis of the methoxy group is also crucial. Studies on 2-methoxythiophene (B42098) have shown that the orientation of the methyl group relative to the thiophene ring (defined by the C3-C2-O-C6 dihedral angle) can be explored by performing potential energy surface (PES) scans. epstem.net Such an analysis for this compound would reveal the rotational barrier of the methoxy group and identify the most stable conformer.

The geometry of the 2-methyl group is also a key structural feature. High-resolution microwave spectroscopy combined with quantum chemical calculations on 2-methylthiophene (B1210033) has provided precise structural parameters. mdpi.com These studies show an increase in the S-C2 bond length and a slight decrease in the S-C2-C3 bond angle upon methylation compared to unsubstituted thiophene. mdpi.com

Table 1: Predicted Geometrical Parameters for Thiophene Derivatives from DFT Calculations Note: This table presents typical bond lengths and angles from computational studies on analogous compounds to infer the structure of this compound.

| Parameter | Bond/Angle | Predicted Value | Reference Compound |

| Bond Length | C-S | 1.711 - 1.740 Å | Methyl-3-aminothiophene-2-carboxylate mdpi.com |

| C-N | 1.347 - 1.354 Å | Methyl-3-aminothiophene-2-carboxylate mdpi.com | |

| C-O | ~1.36 Å | 2-Methoxythiophene epstem.net | |

| C=C | ~1.37 Å | 2-Methylthiophene mdpi.com | |

| C-C | ~1.42 Å | 2-Methylthiophene mdpi.com | |

| Bond Angle | C-S-C | ~92.2° | 2-Methylthiophene mdpi.com |

| S-C-C | ~111.4° | 2-Methylthiophene mdpi.com | |

| C-C-N | ~125° | Methyl-3-aminothiophene-2-carboxylate mdpi.com |

Electronic Structure Analysis (Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajrconline.org

For this compound, both the amino and methoxy groups are electron-donating, which would be expected to raise the energy of the HOMO. The thiophene ring itself is a π-conjugated system. In computational studies of methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO are primarily delocalized over the thiophene ring, with a significant contribution from the nitrogen atom's lone pair to the HOMO. mdpi.com A similar distribution is anticipated for this compound. The HOMO-LUMO gap for substituted 3-aminothiophenes has been calculated to be in the range of 3.11–3.83 eV. nih.gov A smaller gap generally implies higher reactivity. ajrconline.org

Table 2: Calculated Frontier Orbital Energies for Substituted Thiophenes Note: This table provides representative HOMO-LUMO data from related molecules to estimate the electronic properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| 2-Methoxythiophene | - | - | ~5.5 (Calculated) | DFT/B3LYP/6-311++G(d,p) epstem.net |

| 3-Aminothiophene Derivatives | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 - 3.83 | DFT nih.gov |

| Methyl-3-aminothiophene-2-carboxylate | -5.67 | -1.41 | 4.26 | B3LYP/def-2TZVP mdpi.com |

| Substituted 4-Aminothiophenes | -5.43 to -6.01 | -3.23 to -3.86 | ~1.57 - 2.58 | DFT tandfonline.com |

Charge Distribution and Electrostatic Potential Maps (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comresearchgate.net

For this compound, the MEP would be influenced by the electronegative nitrogen, oxygen, and sulfur atoms, as well as the electron-donating nature of the amino and methoxy groups. It is expected that the most negative potential (red/yellow regions) would be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles. mdpi.comnih.gov The hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue regions). nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful means to verify experimental data and assign spectral features.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. nih.govd-nb.info The accuracy of these predictions has improved significantly, allowing for reliable structural elucidation. d-nb.inforsc.org For this compound, the chemical shifts would be predicted based on the optimized geometry. The protons on the thiophene ring, the methyl group, the methoxy group, and the amino group would all have characteristic predicted shifts influenced by the electronic environment.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. scispace.com The calculated frequencies correspond to the normal modes of vibration. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific functional groups can be made. epstem.netcardiff.ac.uk For this compound, characteristic frequencies would be expected for the N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy group, and various vibrations of the thiophene ring.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). thaiscience.infobeilstein-journals.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. For a π-conjugated system like this compound, the absorption bands in the UV-Vis spectrum would correspond to π → π* transitions. The positions of the substituents (amino, methoxy, methyl) would influence the energy of these transitions and thus the maximum absorption wavelength (λ_max). thaiscience.infonih.gov

Table 3: Overview of Predicted Spectroscopic Parameters for Thiophene Analogs Note: This table summarizes the types of spectroscopic data that can be obtained from DFT and the general findings for related thiophene compounds.

| Spectroscopic Parameter | Computational Method | General Findings for Thiophene Derivatives |

| ¹H & ¹³C NMR Chemical Shifts | DFT / GIAO | Good agreement between calculated and experimental shifts allows for structural assignment. Substituent effects are well-reproduced. dergipark.org.tr |

| Vibrational Frequencies (IR/Raman) | DFT / B3LYP | Calculated frequencies, when scaled, match experimental spectra well, enabling detailed vibrational mode assignment. epstem.netscispace.com |

| UV-Vis Absorption (λ_max) | TD-DFT | Calculations can predict λ_max corresponding to electronic transitions, showing shifts based on substitution patterns. beilstein-journals.orgnih.gov |

Reaction Pathway and Transition State Analysis

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms.

Computational Elucidation of Reaction Mechanisms

By mapping the potential energy surface, DFT calculations can elucidate the step-by-step mechanism of a chemical reaction. This involves locating the transition states (the highest energy point along the reaction coordinate) and intermediates. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, one could computationally investigate various reactions. For instance, the mechanism of electrophilic aromatic substitution on the thiophene ring could be explored to determine the preferred site of reaction. Computational studies on the Gewald synthesis of 2-aminothiophenes have successfully elucidated complex reaction pathways involving multiple intermediates and transition states. chemrxiv.orgchemrxiv.org Similarly, the mechanism of reactions involving the amino or methoxy groups, such as acylation or ether cleavage, could be modeled. The process involves proposing a reaction path, calculating the energies of all stationary points (reactants, intermediates, transition states, products), and confirming the nature of the transition state by identifying a single imaginary frequency in the vibrational analysis. youtube.com This approach provides fundamental insights into the molecule's reactivity that are often difficult to obtain through experimental means alone.

Activation Energies and Reaction Thermodynamics

The reactivity of this compound is dictated by the electronic influence of its substituents on the thiophene ring. The electron-donating properties of the amino and methoxy groups, combined with the mild electron-donating effect of the methyl group, are expected to activate the thiophene ring towards electrophilic substitution. Conversely, these groups influence the nucleophilicity of the amine itself.

Computational methods, particularly DFT, are instrumental in quantifying the thermodynamics and kinetics of reactions involving this compound. nih.govmdpi.com By calculating the Gibbs free energy of reactants, transition states, and products, one can determine key parameters such as activation energies (Ea) and reaction enthalpies (ΔH). For instance, in a typical electrophilic aromatic substitution (SNAr) reaction, the activation barrier is significantly influenced by the ability of the thiophene ring to stabilize the intermediate, known as a Meisenheimer complex. nih.gov Studies on related 2-methoxy-5-nitrothiophenes show that the activation free energy for nucleophilic addition is highly sensitive to the nature of other substituents on the ring. nih.gov

The presence of both a strong electron-donating group (amine) and a moderate one (methoxy) suggests a complex reactivity profile. DFT calculations can predict the most likely sites for electrophilic attack or nucleophilic reactions. acs.org Furthermore, these calculations can model reaction pathways, such as those catalyzed by acids or bases, providing detailed energy profiles. nih.gov

Table 1: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction (Note: This data is illustrative and represents typical outputs from DFT calculations for substituted thiophenes.)

| Parameter | Hypothetical Value (kcal/mol) | Method |

| Activation Energy (Ea) | 24.1 | DFT (B3LYP/6-311G(d,p)) |

| Gibbs Free Energy of Activation (ΔG‡) | 19.0 | DFT (B3LYP/6-311G(d,p)) |

| Enthalpy of Reaction (ΔH) | -15.5 | DFT (B3LYP/6-311G(d,p)) |

These theoretical values are crucial for understanding reaction mechanisms and predicting the feasibility and rate of chemical transformations under various conditions. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of this compound, revealing how it moves, flexes, and interacts with its environment over time. tandfonline.comtandfonline.com

For this compound, a potential energy surface scan would likely reveal several low-energy conformers. A significant factor would be the potential for an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the methoxy group. This interaction would stabilize a more planar conformation. The methyl group at the 2-position introduces steric bulk, which could influence the preferred orientation of the adjacent amino group. MD simulations can track the transitions between these conformational states in solution, providing insights into the molecule's flexibility and the populations of different conformers at equilibrium. researchgate.net

The solvent environment can profoundly impact the structure and reactivity of this compound. MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) approaches or implicit solvent models like the Polarizable Continuum Model (PCM), are used to explore these effects. tandfonline.comnih.gov

The molecule possesses both polar functionalities (amine and methoxy groups) capable of hydrogen bonding and non-polar regions (the thiophene ring and methyl group). Therefore, its behavior will differ significantly in polar versus non-polar solvents.

In polar protic solvents (e.g., water, methanol): The solvent molecules would form explicit hydrogen bonds with the amine and methoxy groups. This solvation would stabilize the ground state and could influence the energy of transition states, thereby altering reaction rates. nih.gov

In polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents would interact via dipole-dipole interactions, stabilizing charge separation in the molecule or in reaction intermediates. tandfonline.com

In non-polar solvents (e.g., hexane, toluene): Solvation effects would be weaker, dominated by van der Waals forces. Intramolecular interactions, such as the potential hydrogen bond, would become more dominant in defining the molecule's conformation.

MD simulations can quantify these solvent effects, explaining changes in reaction rates and equilibria observed experimentally. acs.org For example, simulations of related aminothiophenes have been used to analyze UV-Vis spectra in different solvents, showing how the solvent modulates the electronic transitions. tandfonline.comnih.gov

Table 2: Expected Solvent Effects on this compound (Note: This table summarizes general trends based on principles of solute-solvent interactions.)

| Solvent Type | Dominant Interaction | Expected Effect on Conformation | Expected Effect on Reactivity |

| Polar Protic | Hydrogen Bonding | Stabilizes extended conformers, may disrupt intramolecular H-bonds | Can alter activation barriers by stabilizing charged transition states |

| Polar Aprotic | Dipole-Dipole | Moderate stabilization of polar conformers | Can accelerate reactions involving polar intermediates |

| Non-Polar | Van der Waals | Intramolecular forces dominate conformation | Generally slower reaction rates for polar reactions |

Intermolecular Interaction Studies

The ways in which molecules of this compound interact with each other are fundamental to its physical properties, such as its crystal structure, melting point, and solubility. These interactions are primarily governed by hydrogen bonds, van der Waals forces, and π-system interactions.

Hydrogen bonding is expected to be a dominant intermolecular force in the condensed phase of this compound. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the methoxy group are hydrogen bond acceptors.

Potential Hydrogen Bonding Motifs:

N-H···N: An amine hydrogen of one molecule interacts with the nitrogen lone pair of another, leading to the formation of chains or dimers.

N-H···O: An amine hydrogen interacts with the methoxy oxygen of a neighboring molecule.

N-H···S: Weaker hydrogen bonds involving the sulfur atom of the thiophene ring are also possible. mdpi.com

Computational studies on similar aminothiophene derivatives, such as methyl-3-aminothiophene-2-carboxylate, have used Hirshfeld surface analysis and energy-framework calculations to quantify the contributions of these different interactions to the crystal packing. mdpi.com These studies often reveal that while strong hydrogen bonds direct the primary assembly, a network of weaker interactions, including van der Waals forces, provides additional stabilization. mdpi.com Van der Waals interactions, though individually weak, are cumulative and significant, especially for the non-polar thiophene ring and methyl group. core.ac.uk

The electron-rich thiophene ring is capable of engaging in π-π stacking interactions, which are crucial for the organization of many aromatic and heteroaromatic systems. rsc.org The nature of these interactions is complex, involving a balance of attractive (dispersion, electrostatic) and repulsive forces. chemrxiv.org

The substituents on the thiophene ring heavily influence the nature of π-stacking. The electron-donating amino and methoxy groups increase the electron density of the π-system. This can affect the preferred stacking geometry. Instead of a face-to-face arrangement, a parallel-displaced or T-shaped geometry is often favored to minimize electrostatic repulsion and maximize attractive dispersion forces. acs.orgchemrxiv.org Theoretical calculations on thiophene dimers show that dispersion is the major source of attraction, but electrostatics play a key role in determining the orientation. The presence of substituents can introduce steric hindrance that further dictates the packing motif. rsc.org Computational analysis using methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into its fundamental components (electrostatics, exchange, induction, and dispersion) to provide a detailed understanding of the forces driving the aromatic interactions. chemrxiv.org

Quantum Chemical Descriptors and Reactivity Indices

In the realm of computational chemistry, quantum chemical descriptors and reactivity indices serve as powerful tools to predict and understand the chemical behavior of molecules. These parameters, derived from the principles of density functional theory (DFT), offer a quantitative measure of a molecule's stability, reactivity, and the likely sites for electrophilic and nucleophilic attack. For the compound this compound, a comprehensive analysis of these descriptors can provide valuable insights into its chemical nature.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity parameters provide a holistic view of a molecule's reactivity. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global reactivity parameters include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).